6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC9585595
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O3 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 6-(3,4-dimethoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C22H21N5O3/c1-29-18-6-5-13(10-19(18)30-2)15-8-16-20(17(28)9-15)21(14-4-3-7-23-11-14)27-22(26-16)24-12-25-27/h3-7,10-12,15,21H,8-9H2,1-2H3,(H,24,25,26) |
| Standard InChI Key | UWJKVRCAZMIDFY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CN=CC=C5)C(=O)C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CN=CC=C5)C(=O)C2)OC |
Introduction
The compound 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule featuring a fused triazoloquinazolinone structure. This compound combines elements of triazole and quinazoline rings, which are significant in medicinal chemistry due to their potential biological activities. The molecular formula for this compound is C22H21N5O3, and its molecular weight is approximately 403.4 g/mol .
Chemical Reactivity
The triazole ring in this compound can participate in various reactions, such as cycloaddition reactions, which can be leveraged for further chemical modifications or to synthesize analogs with enhanced properties.
Synthesis Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using multi-step reactions involving the formation of the quinazoline core followed by the introduction of the triazole ring.
Biological Activities and Potential Applications
Compounds containing triazole and quinazoline structures are known for their diverse biological activities, including potential anticancer, antibacterial, and antiviral properties. Preliminary studies suggest that 6-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one may exhibit similar activities, but further pharmacological studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.
Comparison with Similar Compounds
This comparison highlights the unique combination of triazole and quinazoline structures in the target compound, which may confer distinct biological activities not present in other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume